Benzene, [(dichloromethyl)seleno]-
Description
Properties
CAS No. |
134480-05-0 |
|---|---|
Molecular Formula |
C7H6Cl2Se |
Molecular Weight |
240.00 g/mol |
IUPAC Name |
dichloromethylselanylbenzene |
InChI |
InChI=1S/C7H6Cl2Se/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
CYBQGYSQEHCHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(Cl)Cl |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques for Benzene, Dichloromethyl Seleno
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and directly observing the selenium nucleus.
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For Benzene (B151609), [(dichloromethyl)seleno]-, two distinct sets of signals are expected.
Aromatic Protons: The protons on the benzene ring, referred to as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orglibretexts.org This significant downfield shift is due to the deshielding effect caused by the ring current of the aromatic system. libretexts.org The substitution pattern—a single [(dichloromethyl)seleno] group—is expected to produce a complex multiplet pattern for the five phenyl protons due to spin-spin coupling between the ortho, meta, and para protons.
Dichloromethyl Proton: A single proton is present on the dichloromethyl group (-CHCl₂). This proton is attached to a carbon that is bonded to two electronegative chlorine atoms and a selenium atom. This environment causes a strong deshielding effect, resulting in a characteristic singlet (assuming no coupling with other nuclei) at a significantly downfield position, likely shifted from typical alkyl proton regions.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, [(dichloromethyl)seleno]-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.80 | Multiplet | 5H |
| Dichloromethyl (CHCl₂) | 6.50 - 7.00 | Singlet | 1H |
Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum of Benzene, [(dichloromethyl)seleno]-, several distinct signals are anticipated.
Aromatic Carbons: Carbons within a benzene ring typically absorb in the 120-150 ppm range. libretexts.org For a monosubstituted benzene ring, four distinct signals are expected due to molecular symmetry: one for the ipso-carbon (the carbon directly attached to the selenium), one for the two equivalent ortho-carbons, one for the two equivalent meta-carbons, and one for the single para-carbon. mnstate.edu The ipso-carbon's chemical shift is influenced directly by the selenium substituent.
Dichloromethyl Carbon: The carbon of the -CHCl₂ group is bonded to two chlorine atoms, which are highly electronegative, and the selenium atom. This results in a significant downfield shift for this carbon signal, typically observed in the range of 60-90 ppm. fiveable.me
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, [(dichloromethyl)seleno]-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-Se (ipso) | 125 - 135 |
| C-ortho | 130 - 140 |
| C-meta | 128 - 130 |
| C-para | 125 - 130 |
| CHCl₂ | 70 - 85 |
Selenium-77 NMR is a powerful and direct method for investigating the electronic environment of the selenium atom. The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) with a natural abundance of 7.63%. The chemical shift (δSe) is highly sensitive to the oxidation state of the selenium and the nature of the organic groups attached to it.
For Benzene, [(dichloromethyl)seleno]-, the selenium atom is in the +2 oxidation state and is bonded to a phenyl group and a dichloromethyl group. The chemical shift in ⁷⁷Se NMR provides a unique fingerprint for this specific bonding arrangement. In related organoselenium compounds, such as diaryl selenides, the chemical shifts can vary significantly based on the electronic properties of the substituents on the aromatic rings. rsc.org The technique is particularly useful for distinguishing between different types of selenium functionalities (e.g., selenides, diselenides, selenones) and for monitoring reactions at the selenium center. rsc.org The chemical shielding of the selenium nucleus is strongly correlated with the π-accepting ability of the groups attached to it. rsc.org
Table 3: Expected ⁷⁷Se NMR Data for Benzene, [(dichloromethyl)seleno]-
| Nucleus | Predicted Chemical Shift Range (δ, ppm) | Key Information Provided |
| ⁷⁷Se | 150 - 250 | Direct evidence of the Se chemical environment, oxidation state, and bonding. |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of Benzene, [(dichloromethyl)seleno]- would display several characteristic absorption bands:
Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹) are characteristic of the C-H bonds on the benzene ring. libretexts.orgspectroscopyonline.com
Aromatic C=C Stretching: A series of absorptions between 1620 cm⁻¹ and 1400 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring. spectroscopyonline.com
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. libretexts.org The exact position of these bands can help confirm the monosubstitution pattern of the benzene ring.
C-Cl Stretching: The stretching vibrations for carbon-chlorine bonds typically appear in the fingerprint region, usually between 800 and 600 cm⁻¹.
C-Se Stretching: The carbon-selenium bond vibration is expected to be a weak to medium band in the fingerprint region, typically around 500-600 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for Benzene, [(dichloromethyl)seleno]-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3100 - 3030 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1620 - 1400 | Medium |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |
| C-Cl Stretch | Alkyl Halide | 800 - 600 | Strong |
| C-Se Stretch | Organoselenium | 600 - 500 | Weak-Medium |
Mass Spectrometry Techniques for Molecular Formula Validation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. For Benzene, [(dichloromethyl)seleno]- (C₇H₆Cl₂Se), HR-MS would confirm this exact formula, distinguishing it from other potential compounds with the same nominal mass.
A key feature in the mass spectrum would be the molecular ion peak, [M]⁺. The presence of both chlorine and selenium, which have multiple common isotopes, creates a highly characteristic and complex isotopic pattern for the molecular ion cluster.
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms will show three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1.
Selenium Isotopes: Selenium has several stable isotopes, with the most abundant being ⁸⁰Se (49.6%), ⁷⁸Se (23.8%), ⁷⁷Se (7.6%), and ⁷⁶Se (9.4%).
The combination of these isotopic patterns provides a definitive signature for a molecule containing both Se and Cl₂. The fragmentation pattern would also provide structural information, with likely initial fragmentations including the loss of a chlorine atom ([M-Cl]⁺) or the cleavage of the C-Se bond to produce a phenyl cation ([C₆H₅]⁺, m/z 77) or a dichloromethylseleno cation. docbrown.info
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules, making it a valuable tool for the characterization of organoselenium compounds like Benzene, [(dichloromethyl)seleno]-. mdpi.com This method typically imparts less energy to the analyte molecule during ionization, which often results in the preservation of the molecular ion, providing crucial molecular weight information. mdpi.com In the analysis of organoselenium compounds, ESI-MS is frequently coupled with liquid chromatography (LC) to separate complex mixtures before detection. nih.govresearchgate.net
In the positive ion mode of ESI-MS, molecules with basic sites, such as amines, are readily protonated to form [M+H]⁺ ions. mdpi.com For compounds lacking a basic site, the formation of adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is common. For Benzene, [(dichloromethyl)seleno]-, the selenium atom itself can be a site of protonation or adduct formation.
A key feature in the mass spectrum of any selenium-containing compound is the characteristic isotopic pattern of selenium. Selenium has several stable isotopes, with the most abundant being ⁸⁰Se (49.6%), ⁷⁸Se (23.8%), ⁷⁶Se (9.4%), ⁸²Se (8.7%), ⁷⁷Se (7.6%), and ⁷⁴Se (0.9%). This unique isotopic distribution results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which serves as a definitive marker for the presence of selenium in a molecule. psu.edu
Under the mild ionization conditions of ESI, fragmentation of the molecular ion may be minimal. However, by inducing fragmentation through techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), valuable structural information can be obtained. researchgate.netwikipedia.org The fragmentation of organoselenium compounds is influenced by the relative strengths of the bonds within the molecule. The cleavage of the carbon-selenium (C-Se) and selenium-dichloromethyl (Se-CHCl₂) bonds are expected fragmentation pathways for Benzene, [(dichloromethyl)seleno]-.
Expected Fragmentation Pathways:
The fragmentation of Benzene, [(dichloromethyl)seleno]- would likely proceed through several key pathways:
Cleavage of the Se-C(dichloromethyl) bond: This would result in the formation of a benzeneselenolate cation ([C₆H₅Se]⁺) and a dichloromethyl radical.
Cleavage of the C(phenyl)-Se bond: This would lead to the formation of a phenyl cation ([C₆H₅]⁺) and a [(dichloromethyl)seleno] radical.
Loss of chlorine atoms: The dichloromethyl group may lose one or both chlorine atoms, leading to fragments such as [C₆H₅SeCH₂Cl]⁺ and [C₆H₅SeCH₂]⁺.
The following interactive table outlines the expected major ions and their theoretical mass-to-charge ratios (m/z) for the most abundant isotope of selenium (⁸⁰Se) in the ESI-MS spectrum of Benzene, [(dichloromethyl)seleno]-.
| Ion | Formula | m/z (for ⁸⁰Se) | Proposed Origin |
| [M+H]⁺ | [C₇H₇Cl₂Se]⁺ | 255.9 | Protonated molecular ion |
| [M+Na]⁺ | [C₇H₆Cl₂NaSe]⁺ | 277.9 | Sodium adduct of molecular ion |
| [C₆H₅Se]⁺ | [C₆H₅Se]⁺ | 157.0 | Cleavage of the Se-C(dichloromethyl) bond |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0 | Cleavage of the C(phenyl)-Se bond |
| [M-Cl]⁺ | [C₇H₆ClSe]⁺ | 220.9 | Loss of a chlorine atom |
Note: The m/z values are calculated based on the most abundant isotopes of the elements. The actual spectrum would show a characteristic isotopic pattern for each selenium-containing fragment.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This powerful technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure and reactivity. For a compound like Benzene, [(dichloromethyl)seleno]-, a single crystal X-ray diffraction analysis would yield an unambiguous structural elucidation.
While a specific crystal structure for Benzene, [(dichloromethyl)seleno]- is not publicly available, the structural parameters can be reliably predicted based on data from closely related organoselenium compounds. researchgate.netnih.gov The core of the structure would feature a selenium atom bonded to a phenyl group and a dichloromethyl group.
Expected Structural Parameters:
Based on crystallographic data of similar aryl-alkyl-selenoethers, the following structural parameters are anticipated for Benzene, [(dichloromethyl)seleno]-:
C(phenyl)-Se bond length: This bond is expected to be in the range of 1.90-1.95 Å.
Se-C(dichloromethyl) bond length: This bond is likely to be slightly longer than the C(phenyl)-Se bond, falling in the range of 1.95-2.00 Å.
C-Se-C bond angle: The angle formed by the phenyl carbon, the selenium atom, and the dichloromethyl carbon is predicted to be in the range of 95-105°.
Conformation: The orientation of the phenyl and dichloromethyl groups around the selenium atom will be defined by the torsion angles.
The following interactive table provides a summary of the expected crystallographic parameters for Benzene, [(dichloromethyl)seleno]-.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (Common for organoselenium compounds) |
| C(phenyl)-Se Bond Length (Å) | 1.90 - 1.95 |
| Se-C(dichloromethyl) Bond Length (Å) | 1.95 - 2.00 |
| C-Se-C Bond Angle (°) | 95 - 105 |
It is important to note that during X-ray data collection, some selenium-containing compounds have been observed to undergo radiation damage, which can lead to the cleavage of Se-C bonds. nih.gov This phenomenon would need to be considered during the experiment and data analysis to ensure the determined structure is representative of the intact molecule.
Reactivity and Mechanistic Investigations of Benzene, Dichloromethyl Seleno
Reactivity at the Aromatic Ring: Electrophilic Aromatic Substitution
The substitution pattern and reactivity of the benzene (B151609) ring are profoundly influenced by the attached [(dichloromethyl)seleno]- group. This influence is a composite of competing electronic effects.
Inductive and Resonance Effects of the [(dichloromethyl)seleno]- Substituent on Ring Reactivity
The reactivity of the benzene ring toward electrophiles is modulated by the net electron-donating or electron-withdrawing nature of its substituents, which is governed by inductive and resonance effects. pressbooks.pub
Inductive Effect : This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org The [(dichloromethyl)seleno]- substituent possesses two features that contribute to a strong inductive electron withdrawal. Firstly, the selenium atom is more electronegative than carbon, exerting a pull on the electrons of the C-Se bond. Secondly, and more significantly, the dichloromethyl group (-CHCl₂) contains two highly electronegative chlorine atoms. Their powerful inductive pull is relayed through the selenium atom to the benzene ring, substantially reducing the ring's electron density. ucsb.edu The cumulative inductive effect of multiple halogen atoms is additive, making the dichloromethyl group a potent electron-withdrawing moiety. ucsb.edu
Resonance Effect : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org The selenium atom, like oxygen and halogens, possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring. pressbooks.pubwikipedia.org This p-π conjugation allows the selenium atom to donate electron density to the ring, which would increase the electron density, particularly at the ortho and para positions. libretexts.org
Regioselectivity of Electrophilic Attack on the Substituted Benzene
Regioselectivity refers to the position (ortho, meta, or para) at which the electrophile attacks the substituted ring. libretexts.org While the [(dichloromethyl)seleno]- group deactivates the ring, it is predicted to be an ortho-, para-director .
This directing effect is a common feature of substituents like halogens and alkoxy groups, which have an electron-withdrawing inductive effect but an electron-donating resonance effect. libretexts.orglibretexts.org The orientation of the attack is determined by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.
Ortho and Para Attack : When the electrophile attacks at the ortho or para position, one of the resulting resonance structures of the arenium ion allows the positive charge to be delocalized onto the carbon atom bearing the [(dichloromethyl)seleno]- substituent. This allows the lone pair on the selenium atom to participate in resonance, creating an additional, more stable resonance structure and delocalizing the positive charge onto the selenium. This stabilization, even if modest, lowers the activation energy for ortho and para substitution compared to meta. youtube.com
Meta Attack : During meta attack, the positive charge in the arenium ion is never located on the carbon atom directly attached to the substituent. Therefore, the selenium atom's lone pair cannot directly stabilize the positive charge through resonance. youtube.com
Because the intermediates for ortho and para attack are more stabilized, these pathways are kinetically favored, leading to a mixture of ortho and para products. libretexts.orgyoutube.com
Comparative Analysis with Other Halogeno- and Seleno-Substituted Benzenes
The reactivity of Benzene, [(dichloromethyl)seleno]- can be contextualized by comparing it to related compounds.
| Compound | Substituent | Inductive Effect | Resonance Effect | Overall Ring Reactivity | Directing Effect |
| Benzene, [(dichloromethyl)seleno]- | -SeCHCl₂ | Strongly Withdrawing | Weakly Donating | Strongly Deactivated | Ortho, Para |
| Chlorobenzene | -Cl | Strongly Withdrawing | Weakly Donating | Deactivated msu.edu | Ortho, Para msu.edu |
| Anisole (Methoxybenzene) | -OCH₃ | Withdrawing | Strongly Donating | Strongly Activated libretexts.org | Ortho, Para |
| Phenyl methyl selenide (B1212193) | -SeCH₃ | Weakly Withdrawing/Donating | Donating | Activated/Weakly Deactivated | Ortho, Para |
Comparison with other Seleno-Benzenes : Compared to a compound like phenyl methyl selenide (-SeCH₃), the [(dichloromethyl)seleno]- derivative is much less reactive. The methyl group in -SeCH₃ is electron-donating via hyperconjugation, which counteracts the inductive withdrawal of the selenium. pressbooks.pub In contrast, the dichloromethyl group is strongly withdrawing. This highlights how modification of the alkyl group attached to the selenium atom can dramatically alter the electronic properties and reactivity of the aromatic ring.
Reactivity at the Selenium Center
The selenium atom in Benzene, [(dichloromethyl)seleno]- is itself a reactive center, capable of undergoing redox transformations and forming key intermediates.
Redox Transformations and Oxidation States of Selenium
A hallmark of organoselenium chemistry is the ability of selenium to exist in multiple oxidation states, most commonly Se(-II), Se(II), Se(IV), and Se(VI). wikipedia.org The selenium atom in Benzene, [(dichloromethyl)seleno]- is in the +2 oxidation state. It can be readily oxidized or reduced.
Oxidation : The Se(II) center can be oxidized to form a selenoxide (Se(IV)) or a selenone (Se(VI)). This is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The formation of these hypervalent selenium species is a fundamental transformation in organoselenium chemistry. researchgate.netresearchgate.net
Ph-Se(II)-CHCl₂ + [O] → Ph-Se(IV)(O)-CHCl₂ (Selenoxide)
Ph-Se(IV)(O)-CHCl₂ + [O] → Ph-Se(VI)(O)₂-CHCl₂ (Selenone)
Reduction : The oxidized species can be reduced back to the selenide (Se(II)) state, demonstrating the redox cycling capacity of many organoselenium compounds. researchgate.net
| Selenium Species | Oxidation State of Se |
| Phenyl dichloromethyl selenide | +2 |
| Phenyl dichloromethyl selenoxide | +4 |
| Phenyl dichloromethyl selenone | +6 |
Generation and Reactivity of Selenium-Containing Intermediates
The reactivity of Benzene, [(dichloromethyl)seleno]- often proceeds through the formation of key selenium-containing intermediates.
Seleniranium Ions : In reactions with alkenes, electrophilic selenium reagents (like RSeCl) are known to form three-membered cyclic intermediates called seleniranium ions. cardiff.ac.uk While the parent compound is not itself the electrophile, it can be a precursor to such species. For instance, reaction with chlorine could potentially generate phenyldichloroselenonium chloride, an electrophilic selenium species.
Selenoxides : The selenoxide, Ph-Se(O)-CHCl₂, is a crucial intermediate. wikipedia.org Selenoxides containing β-hydrogens are famous for undergoing syn-elimination reactions to form alkenes. wikipedia.org However, in this specific case, the dichloromethyl group lacks β-hydrogens, precluding this pathway. The selenoxide would instead be a stable, isolable compound, though it would be a polar and reactive species. It could act as an oxidant or participate in other transformations characteristic of selenoxides.
Electrophilic Selenium Species : The selenium atom in organoselenium compounds can act as an electrophilic center, reacting with nucleophiles. researchgate.netcardiff.ac.uk The selenium in Benzene, [(dichloromethyl)seleno]- is rendered more electrophilic by the attached electron-withdrawing dichloromethyl group, making it more susceptible to nucleophilic attack at the selenium center compared to simple alkyl selenides.
Mechanistic Pathways of Key Reactions Involving Benzene, [(dichloromethyl)seleno]-
The reactivity of "Benzene, [(dichloromethyl)seleno]-," also known as dichloromethyl phenyl selenide, is dictated by the interplay of the phenylseleno group and the electron-withdrawing dichloromethyl moiety. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organoselenium chemistry. The presence of the CCl₂H group attached to the selenium atom suggests that the compound can participate in reactions as an electrophile and potentially as a precursor to reactive intermediates such as carbenes.
Electrophilic Behavior and Reactions with Nucleophiles
The selenium atom in "Benzene, [(dichloromethyl)seleno]-" is expected to be electrophilic, a common characteristic of organoselenium halides like phenylselenyl chloride (PhSeCl). The two chlorine atoms on the adjacent carbon atom significantly withdraw electron density, enhancing the electrophilicity of the selenium center. Consequently, the compound is anticipated to react with a variety of nucleophiles.
The general mechanism for the reaction with a nucleophile (Nu⁻) would likely proceed via a nucleophilic attack on the selenium atom, leading to the displacement of the dichloromethyl group as a leaving group or initiating further transformations.
Plausible Mechanistic Pathway with Nucleophiles:
Nucleophilic Attack: A nucleophile attacks the electrophilic selenium atom of "Benzene, [(dichloromethyl)seleno]-".
Intermediate Formation: A transient, unstable intermediate may form.
Product Formation: The final product is formed through the cleavage of the Se-C bond or other subsequent steps, depending on the nature of the nucleophile and reaction conditions.
The table below outlines potential reactions with various nucleophiles, based on the known reactivity of similar electrophilic selenium species.
| Nucleophile | Potential Reaction Type | Plausible Product(s) | Mechanistic Notes |
| Alcohols (R-OH) | Selenation | Phenylseleno ethers (PhSe-OR) and dichloromethanated byproducts | The alcohol would attack the selenium, likely facilitated by a base to deprotonate the alcohol. The dichloromethyl group would be displaced. |
| Amines (R-NH₂) | Selenation | Phenylselenoamines (PhSe-NHR) | Similar to alcohols, the amine would act as a nucleophile. The reaction might proceed through an initial adduct. |
| Enolates | α-Selenenylation of Carbonyls | α-Phenylseleno carbonyl compounds | The enolate would attack the selenium atom, forming a new C-Se bond at the α-position of the carbonyl group. This is a common strategy in organic synthesis. |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Substitution | Unsymmetrical selenides (PhSe-R) | The highly nucleophilic carbon of the organometallic reagent would attack the selenium, displacing the dichloromethyl group. |
Generation of Phenylselenocarbene
A significant potential reaction pathway for "Benzene, [(dichloromethyl)seleno]-" involves the generation of a phenylselenocarbene intermediate (PhSe-CH:). The presence of two chlorine atoms on the methyl group makes the proton on that carbon acidic. Treatment with a strong, non-nucleophilic base could lead to deprotonation, followed by the elimination of a chloride ion to generate the carbene.
Proposed Mechanism for Carbene Generation:
Deprotonation: A strong base (B:) abstracts the acidic proton from the dichloromethyl group.
α-Elimination: The resulting carbanion undergoes α-elimination, expelling a chloride ion to form the phenylselenocarbene.
Once generated, the phenylselenocarbene would be a highly reactive species, capable of undergoing various characteristic carbene reactions.
Potential Reactions of Phenylselenocarbene:
| Reaction Type | Reactant | Plausible Product(s) | Mechanistic Insight |
| Cyclopropanation | Alkene | Phenylseleno-substituted cyclopropane | The carbene would add across the double bond of the alkene in a concerted or stepwise fashion, depending on the spin state of the carbene. |
| C-H Insertion | Alkane | Phenylselenomethyl-substituted alkane | The carbene could insert into a carbon-hydrogen bond of a suitable substrate. |
| Rearrangement | - | Phenyl vinyl selenide or other rearranged products | Carbene intermediates are known to undergo rearrangements to form more stable species. |
Advanced Applications in Chemical Synthesis and Materials Science
Contributions to Advanced Materials Science
Development of Selenium-Containing Polymers and Composites
The incorporation of selenium into polymer backbones can lead to materials with unique optical, electrical, and responsive properties. rsc.org Selenium-containing polymers are noted for their high refractive indices, photoconductivity, and responsiveness to stimuli such as redox changes and radiation. rsc.orgresearchgate.net
One of the most relevant analogous polymers is poly(p-phenylene selenide), which consists of alternating phenylene rings and selenium atoms. This polymer, when doped, exhibits electrical conductivity. scispace.com The synthesis of such polymers often involves the reaction of a dihaloaromatic compound with a selenium source. scispace.com It is conceivable that a monomer derived from "Benzene, [(dichloromethyl)seleno]-" could be used in polymerization reactions, potentially leading to novel polymers. The dichloromethyl group could offer a site for cross-linking or further functionalization, a desirable trait in designing robust polymer networks.
The properties of selenium-containing polymers can be tuned by modifying their structure. For instance, the introduction of different organic groups can alter their solubility, thermal stability, and electronic properties. researchgate.net While the direct polymerization of "Benzene, [(dichloromethyl)seleno]-" is not documented, its structural elements are found in various selenium-containing polymers that have been synthesized and characterized.
Table 1: Properties of Selected Selenium-Containing Polymers
| Polymer Name | Structure | Key Properties | Potential Applications |
| Poly(p-phenylene selenide) | -(C₆H₄-Se)ₙ- | Crystalline, becomes conductive upon doping. scispace.com | Conductive materials, semiconductors. scispace.comphysicsjournal.net |
| Polyselenomethylene | -(CH₂-Se)ₙ- | Solid, high melting point (210-220 °C). researchgate.net | Precursor for selenium-based materials. |
| Poly-seleno-p-xylene | -(CH₂-C₆H₄-CH₂-Se)ₙ- | Solid, melting point 174-175 °C. researchgate.net | Engineering plastics. |
The dichloromethyl group in "Benzene, [(dichloromethyl)seleno]-" is a key feature that could be exploited in polymer synthesis. Halogenated substituents are known to influence the properties of materials, for example by increasing thermal stability or modifying electronic characteristics. windows.net This group could potentially be used as a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.
Applications in Optoelectronic and Organic Conducting Materials
Organoselenium compounds are increasingly being investigated for their use in optoelectronic devices and as organic conductors due to their favorable electronic properties. rsc.org The replacement of sulfur with selenium in conjugated polymers often leads to a lower band gap, which is advantageous for applications in organic solar cells and field-effect transistors. researchgate.net Polyselenophenes, the selenium analogues of the well-studied polythiophenes, are known to have a more quinoid character and a lower band gap, although their conductivity has been a subject of ongoing research to match their sulfur counterparts. dtic.mil
Table 2: Conductivity of Doped Selenium-Containing Polymers
| Polymer | Dopant | Conductivity (S cm⁻¹) | Reference |
| Polyacetylene | Bromine | ~0.5 | mdpi.com |
| Poly(3,4-ethylenedioxyselenophene) | Bromine | 3-7 | scispace.com |
| Poly(3,4-ethylenedioxyselenophene) | Iodine | ~30 | scispace.com |
The development of new organic materials for optoelectronics is a rapidly advancing field, and the unique properties of organoselenium compounds make them attractive candidates. While direct data on "Benzene, [(dichloromethyl)seleno]-" is absent, the established principles of materials design suggest that its incorporation into conjugated systems could lead to novel materials with interesting optoelectronic properties.
Supramolecular Chemistry Involving Organoselenium Units
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to the bottom-up construction of complex and functional materials. adelaide.edu.auresearchgate.net Organoselenium compounds can participate in various non-covalent interactions, including halogen bonding and chalcogen bonding, which can be used to direct the self-assembly of molecules into well-defined architectures.
The structure of "Benzene, [(dichloromethyl)seleno]-" contains several features that could be exploited in supramolecular chemistry. The selenium atom can act as a chalcogen bond donor or acceptor, while the chlorine atoms of the dichloromethyl group can participate in halogen bonding. The aromatic phenyl ring can engage in π-π stacking interactions. These interactions can be used to build complex supramolecular assemblies, such as liquid crystals, gels, and porous organic frameworks. nih.gov
Diaryl diselenides, which are structurally related to the phenylseleno group, have been shown to form a variety of supramolecular structures. The ability to control the self-assembly of these molecules opens up possibilities for the design of "smart" materials that can respond to external stimuli.
The influence of halogen substituents on the self-assembly of molecules is a well-studied phenomenon. The chlorine atoms in "Benzene, [(dichloromethyl)seleno]-" could play a crucial role in directing the formation of specific supramolecular architectures through halogen bonding, potentially leading to materials with unique packing arrangements and properties.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of a vast range of chemical systems, including organoselenium compounds. nih.govnih.gov
A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Benzene (B151609), [(dichloromethyl)seleno]-, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles.
A crucial aspect of this molecule's structure is the conformational freedom around the C-Se bond, which dictates the spatial arrangement of the dichloromethyl group relative to the phenyl ring. Conformational analysis, the study of energetics between different rotational isomers (rotamers), is essential for understanding the molecule's stability and reactivity. lumenlearning.comchemistrysteps.com By systematically rotating the C-Se bond and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the most stable conformers (energy minima) and the energy barriers between them (transition states). For instance, in related acyclic molecules, staggered conformations are generally more stable than eclipsed conformations due to the minimization of torsional and steric strain. libretexts.org In the case of Benzene, [(dichloromethyl)seleno]-, the size of the dichloromethyl group would likely lead to significant steric interactions with the ortho-hydrogens of the phenyl ring, influencing the preferred dihedral angle.
Table 1: Hypothetical Conformational Analysis Data for Benzene, [(dichloromethyl)seleno]-
| Conformer | Dihedral Angle (C-C-Se-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 (Reference) |
| Gauche | ~60° | Predicted to be higher |
| Eclipsed | 0° | Predicted to be a maximum |
Note: This table is illustrative and not based on published experimental or computational data.
DFT is a powerful method for mapping out the mechanisms of chemical reactions. For Benzene, [(dichloromethyl)seleno]-, one could investigate reactions such as nucleophilic substitution at the selenium or carbon atom, or electrophilic attack on the aromatic ring. Computational studies can identify the transition state structures, which are the energy maxima along the reaction coordinate, and calculate the activation energy of the reaction. researchgate.net
For example, the reaction of a nucleophile with the dichloromethyl group could proceed through an SN2 mechanism. DFT calculations could model the approach of the nucleophile, the formation of the transition state, and the departure of a chloride ion. Understanding these pathways is fundamental to predicting the chemical behavior of the compound. In studies of other organoselenium compounds, DFT has been successfully used to rationalize reaction outcomes by comparing the energies of different possible transition states. nih.gov
Computational methods can predict various spectroscopic properties, which is invaluable for characterizing newly synthesized compounds or for confirming the structure of known molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application of DFT. acs.orgresearchgate.netnih.gov
For Benzene, [(dichloromethyl)seleno]-, one could calculate the 1H, 13C, and importantly, the 77Se NMR chemical shifts. The 77Se nucleus is NMR-active and its chemical shift is highly sensitive to the electronic environment around the selenium atom. Theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. nih.govacs.org
Table 2: Illustrative Predicted NMR Chemical Shifts for Benzene, [(dichloromethyl)seleno]-
| Nucleus | Predicted Chemical Shift (ppm) |
| 1H (ortho) | Value would be predicted |
| 1H (meta) | Value would be predicted |
| 1H (para) | Value would be predicted |
| 1H (CHCl2) | Value would be predicted |
| 13C (ipso) | Value would be predicted |
| 13C (ortho) | Value would be predicted |
| 13C (meta) | Value would be predicted |
| 13C (para) | Value would be predicted |
| 13C (CHCl2) | Value would be predicted |
| 77Se | Value would be predicted |
Note: This table is for illustrative purposes only. The values would need to be calculated using appropriate DFT methods.
Quantum Chemical Calculations for Bonding and Orbital Analysis
To gain a deeper insight into the nature of the chemical bonds within Benzene, [(dichloromethyl)seleno]-, quantum chemical methods like Natural Bond Orbital (NBO) analysis can be employed. uni-muenchen.dewikipedia.orgq-chem.com NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
This analysis would provide information on the hybridization of the atoms and the polarization of the C-Se, C-Cl, and C-H bonds. For the C-Se bond, NBO analysis could quantify its covalent versus ionic character. Furthermore, it can reveal hyperconjugative interactions, such as the delocalization of electron density from the selenium lone pairs into antibonding orbitals of adjacent groups, which can have a significant impact on the molecule's stability and reactivity. researchgate.netresearchgate.net
Advanced Simulation Techniques for Understanding Molecular Behavior
While DFT calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. researchgate.netnih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms calculated using a force field or a quantum mechanical method.
For Benzene, [(dichloromethyl)seleno]-, an MD simulation could be used to study its conformational dynamics in different solvents, providing a more realistic picture of its behavior in solution than static calculations alone. This can be particularly useful for understanding how the molecule interacts with its environment and how its shape fluctuates over time. While computationally intensive, such simulations offer a bridge between theoretical models and the macroscopic properties of a substance.
Q & A
Q. How do international regulations (e.g., Rotterdam Convention) impact the synthesis and use of this compound?
- Methodological Answer :
- Prior Informed Consent (PIC) : Check Annex III of the Rotterdam Convention for restrictions on chlorinated benzene derivatives. For example, "Benzene, (dichloromethyl)-" (CAS 98-87-3) is severely restricted, requiring permits for lab-scale handling .
- Documentation : Maintain records of synthesis quantities (<5 g) and disposal methods for audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
